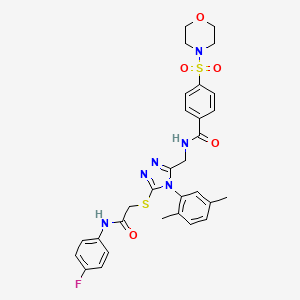

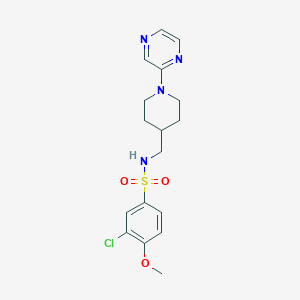

![molecular formula C18H13F2N3O B2941308 N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide CAS No. 2034395-03-2](/img/structure/B2941308.png)

N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as ML267, is a selective activator of the K2P potassium channel. The K2P potassium channel is involved in regulating the resting membrane potential of cells, and its activation has been shown to have a variety of physiological effects. In

Aplicaciones Científicas De Investigación

Coordination Chemistry and Metal Complex Formation

Bipyridine derivatives are renowned for their ability to act as ligands in coordination chemistry. They form stable complexes with metals, which are crucial in various catalytic processes . The difluorobenzamide moiety in the compound can further stabilize metal complexes due to its electron-withdrawing nature, potentially leading to novel catalytic systems with enhanced activity.

Supramolecular Chemistry

The nitrogen atoms in bipyridines can engage in non-covalent interactions, such as hydrogen or halogen bonds. This property allows them to be integral components in the construction of supramolecular architectures . These structures have applications ranging from molecular recognition to the development of new materials with unique properties.

Organic Synthesis

In organic synthesis, bipyridine derivatives can serve as precursors or intermediates for the synthesis of biologically active molecules . Their rigid structure and potential for functionalization make them suitable for constructing complex organic compounds.

Photosensitizers

Bipyridine compounds can be used as photosensitizers due to their ability to absorb light and transfer energy or electrons . This application is particularly relevant in the field of photodynamic therapy, where light-activated compounds are used to target and destroy cancer cells.

Electrochemical Applications

The redox-active nature of bipyridine derivatives, especially when quaternized to form viologens, makes them suitable for electrochemical applications . They can be used in the development of electrochromic devices, batteries, and sensors.

Chirality and Enantioseparation

Bipyridines can introduce chirality through ring functionalization or restricted rotation, known as atropisomerism . This feature is significant in the field of chiral chemistry, where enantiomerically pure compounds are required for various applications, including pharmaceuticals.

Material Chemistry

Due to their structural versatility and electronic properties, bipyridine derivatives can contribute to the design and development of new materials . These materials may possess unique optical, electronic, or mechanical properties suitable for high-tech applications.

Catalysis

Bipyridine-based ligands are instrumental in transition-metal catalysis . They can facilitate a wide range of transformations, including cross-coupling reactions that are foundational in the synthesis of complex organic molecules.

Propiedades

IUPAC Name |

2,6-difluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O/c19-14-2-1-3-15(20)17(14)18(24)23-11-12-4-9-22-16(10-12)13-5-7-21-8-6-13/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNPNLOUGOVWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

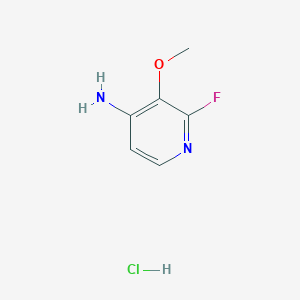

![1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2941225.png)

![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)

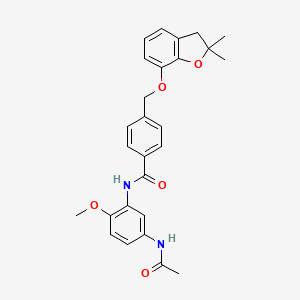

![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)

![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)

![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)

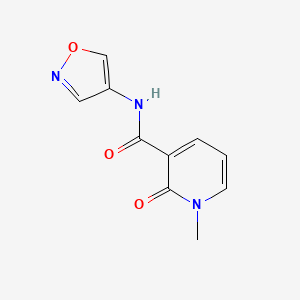

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)